1-(4-Chlorophenyl)-3-methylthiourea
Description
Properties
CAS No. |
2740-97-8 |
|---|---|
Molecular Formula |
C8H9ClN2S |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
UKOJOHPYEVWPNN-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-Chlorophenyl)-3-methylthiourea. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, its minimal inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study published in 2024, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited MIC values ranging from 250 to 500 µg/mL, outperforming some conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific kinases involved in cancer progression, particularly in glioblastoma models.
Case Study: Inhibition of Glioblastoma Growth
A series of experiments demonstrated that derivatives of this compound could inhibit the growth of glioblastoma cells by targeting the AKT signaling pathway. Compound variants showed EC50 values as low as 0.5 µM against glioma cell lines, suggesting significant therapeutic potential .
Fertilizer Enhancements
This compound has been explored for its role as a plant growth regulator. Its application in agricultural settings aims to enhance crop yield and resilience under stress conditions.
Research Findings
Studies indicate that thiourea derivatives can improve seed germination rates and overall plant health when applied as foliar sprays or soil amendments. For example, trials have shown that crops treated with this compound exhibited increased resistance to drought conditions .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including the reaction of chlorinated phenols with isothiocyanates. The ability to modify its structure leads to the development of numerous derivatives with tailored biological activities.
Table 2: Selected Derivatives and Their Activities
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 2,4-dichlorobenzoyl () analogs, which exhibit enhanced steric effects and electronic modulation, impacting receptor binding .
- Methyl vs.
- Metal Complexation : Iron(III) coordination () significantly enhances binding affinity and stability compared to the parent thiourea, highlighting the role of metal-ligand interactions in optimizing therapeutic efficacy .
Pharmacological Potential
- Anticancer Activity: The fluorobenzoyl analog () and its iron complex () demonstrate superior cytotoxicity (IC₅₀ = 251 µg/mL and lower inhibition constant, respectively) compared to non-acylated thioureas, emphasizing the importance of electron-withdrawing groups in enhancing bioactivity .
- Antimicrobial Utility : Thiourea derivatives like 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine () show higher antimicrobial activity, suggesting that further functionalization (e.g., tetrazole rings) could augment the target compound’s efficacy .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-3-methylthiourea | C₈H₉ClN₂S | 200.68 | 2.5 | Low |
| 1-(4-Fluorobenzoyl)-3-methylthiourea | C₉H₈FN₂OS | 226.23 | 3.1 | Moderate |
| 1-(4-Chlorophenyl)-3-phenylthiourea | C₁₃H₁₁ClN₂S | 262.76 | 3.8 | Very Low |
Preparation Methods
General Procedure for Laboratory Synthesis
-
Reagents and Solvents :
-
4-Chloroaniline (1.0 equivalent)
-
Methyl isothiocyanate (1.1 equivalents)
-
Dichloromethane (DCM) (0.1 M concentration)
-
-
Reaction Setup :
-
Dissolve 4-chloroaniline in DCM under a nitrogen atmosphere.
-
Add methyl isothiocyanate dropwise at room temperature.
-
Stir the mixture for 16 hours to ensure complete conversion.
-
-
Workup :
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
-
Alternative Routes
While the amine-isothiocyanate coupling is the most direct method, alternative pathways include:
-
Thiophosgene-Mediated Synthesis : Reacting 4-chloroaniline with thiophosgene to generate 4-chlorophenyl isothiocyanate, followed by treatment with methylamine. This two-step approach is less common due to thiophosgene’s toxicity.
-
Solid-Phase Synthesis : Immobilized reagents in flow reactors can enhance yield and reduce purification steps, though industrial adoption remains limited.
Industrial Production Methods
Scaling up thiourea synthesis requires optimizing reaction parameters for cost-effectiveness and safety.
Continuous Flow Reactor Systems
Industrial facilities often employ continuous flow reactors to mitigate exothermic risks and improve mixing efficiency. Key parameters include:
-
Residence Time : 2–4 hours (shorter than batch processes).
-
Temperature Control : Maintained at 25–30°C using jacketed reactors.
-
Solvent Recovery : DCM is recycled via distillation, reducing waste.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 16 hours | 3 hours |
| Yield | 75% | 82% |
| Solvent Consumption | 50 L/kg product | 30 L/kg product |
| Purity | 98% | 99% |
Purification Techniques
Purification is critical for obtaining pharmaceutical-grade this compound.
Recrystallization
Column Chromatography
-
Stationary Phase : Silica gel (60–120 mesh).
-
Eluent : Ethyl acetate/hexane (1:4 v/v).
-
Advantage : Scalable for multi-kilogram batches.
Table 2: Purification Method Comparison
| Method | Purity (%) | Recovery (%) | Scalability |
|---|---|---|---|
| Recrystallization | 98.5 | 60 | Moderate |
| Column Chromatography | 99.2 | 85 | High |
| Precipitation | 97.8 | 70 | Low |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of 4-chloroaniline on the electrophilic carbon of methyl isothiocyanate:
Key Observations :
-
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates.
-
Steric Hindrance : The methyl group’s small size ensures minimal steric interference, unlike bulkier substituents.
Challenges and Optimization Strategies
Common Issues
-
Byproduct Formation : Over-alkylation can occur if methyl isothiocyanate is in excess.
-
Moisture Sensitivity : Hydrolysis of isothiocyanate to urea derivatives under humid conditions.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-3-methylthiourea and its derivatives?
The synthesis of thiourea derivatives typically involves refluxing acyl chlorides with methylthiourea in the presence of catalysts. For example, 1-(2,4-dichlorobenzoyl)-3-methylthiourea is synthesized by reacting 2,4-dichlorobenzoyl chloride with 1-methylthiourea in ethanol under reflux conditions (75°C, 7 hours) using FeCl₃·6H₂O as a metal ion source . Triethylamine is also employed as a catalyst in analogous thiourea syntheses to enhance reaction efficiency . Yield optimization (e.g., 97.58% recovery) requires precise stoichiometric ratios and controlled agitation to facilitate kinetic energy and particle collisions .
Q. How are thiourea derivatives characterized structurally and electronically?
Characterization methods include:
- UV-Vis spectroscopy : Identifies λₘₐₓ shifts (e.g., 270–320 nm) to confirm charge-transfer transitions between metal ions and ligands in complexes .
- FT-IR : Detects key functional groups (e.g., C=S stretching at ~1250 cm⁻¹ and N-H bending at ~1500 cm⁻¹) .
- NMR and mass spectrometry : Validates molecular structure and purity .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in related thiourea derivatives .
Advanced Research Questions
Q. How do computational studies enhance the understanding of this compound’s reactivity and stability?
Density functional theory (DFT) calculations predict molecular electrostatic potential (MESP), frontier molecular orbitals (FMOs), and non-covalent interactions (e.g., hydrogen bonding). For example, studies on analogous thioureas reveal intramolecular N-H···S and C-H···Cl interactions that stabilize the crystal lattice . Quantum mechanical descriptors (e.g., ionization potential, electron affinity) correlate with experimental redox behavior .
Q. What methodological approaches resolve contradictions in bioactivity data for thiourea-metal complexes?
Discrepancies in anticancer activity (e.g., binding affinity vs. toxicity) are addressed by:
- Molecular docking : Evaluates ligand-receptor interactions (e.g., ribonucleotide reductase enzyme 2EUD) using ΔG values (e.g., -7.64 kcal/mol for iron(III) complexes) and inhibition constants (2.11 µM) .
- ADMET profiling : Balances high human intestinal absorption (HIA, 97.80%) against mutagenic risks (Ames test) .
- Comparative assays : Benchmarks against known drugs (e.g., hydroxyurea) to validate therapeutic potential .
Q. How do electronic and steric effects influence the coordination chemistry of thiourea-metal complexes?
Iron(III) complexes of this compound exhibit ligand-to-metal charge transfer (LMCT) transitions, confirmed by UV-Vis absorption shifts (Δλₘₐₓ ~50 nm) . Steric effects from chlorophenyl substituents modulate ligand denticity, favoring bidentate coordination via sulfur and oxygen/nitrogen atoms. Crystal field splitting energy (10 Dq) calculations (e.g., 1.92 eV) further quantify ligand field strength .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of thiourea derivatives in aqueous media?
Q. What strategies improve reproducibility in thiourea synthesis?
- Stoichiometric precision : Maintain molar ratios (e.g., 1:2 for ligand:Fe³⁺) to avoid byproducts .
- Inert atmospheres : Prevent oxidation during reflux by using nitrogen gas .
- Standardized characterization : Cross-validate results using multiple techniques (e.g., FT-IR + NMR + HPLC) .
Critical Analysis of Contradictory Evidence
- Synthetic yields : Variations in recovery rates (e.g., 97.58% vs. 95%) may stem from differences in stirring efficiency or solvent purity .
- Bioactivity : While iron(III) complexes show superior binding affinity, their mutagenic potential necessitates dose-response studies to reconcile efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
